5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound characterized by a unique tricyclic structure that incorporates sulfur, nitrogen, and chlorine atoms. This compound is notable for its potential biological and pharmacological activities, making it an area of interest in medicinal chemistry and drug development. Its chemical formula is with a molecular weight of 455.0 g/mol .
This compound can be classified as a diazatricyclic compound due to its structural features. It is primarily sourced from synthetic routes in organic chemistry laboratories where it is studied for its reactivity and potential applications in pharmaceuticals . The compound's CAS number is 902556-39-2, which is used for its identification in chemical databases.
The synthesis of 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound .
The molecular structure of 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can be represented using various structural formulas:
Cc1ccc(CN2C(=O)N(c3cc(Cl)ccc3C)C(=O)C3SC4CCCCC4C32)cc1This notation provides a way to describe the structure in a linear format suitable for computational analysis.
The compound features:
5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action of 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves interactions with specific biological targets:
These actions contribute to its potential therapeutic effects in treating inflammatory diseases or cancer .
While specific physical properties such as density or boiling point are not well-documented for this compound, general observations include:
Key chemical properties include:
The stability of the compound under various conditions (light, heat) would also be an important consideration during handling and storage.
5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5